Cas no 933-48-2 (rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis)

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis structure
933-48-2 structure
商品名:rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
CAS番号:933-48-2
MF:C9H18O
メガワット:142.238623142242
MDL:MFCD00070479
CID:806398
PubChem ID:101921

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 化学的及び物理的性質

名前と識別子

    • (1R,5R)-3,3,5-Trimethylcyclohexanol
    • cis-3,3,5-Trimethylcyclohexanol
    • cis-3,5,5-Trimethylcyclohexanol
    • Cyclohexanol,3,3,5-trimethyl-, (1R,5R)-rel-
    • (+-)-cis-3,3,5-Trimethyl-cyclohexanol
    • 1,2-Bis-(4-hydroxy-3,5-di-tert.-butyl-phenyl)-ethen
    • 2,6-di-tert-butyl-4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]phenol
    • 3,3',5,5'-Tetratert.-butyl-4,4'-dihydroxy-trans-stilben
    • 3,5,3',5'-Tetra-tert-butyl-trans-stilben-4,4'-diol
    • 4-[2-(4-hydroxy-3,5-ditert-butyl-phenyl)ethenyl]-2,6-ditert-butyl-phen ol
    • trans-3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxystilbene
    • trans-3,3,5-trimethylcyclohexanol
    • CY14WK72W0
    • (1R-cis)-3,3,5-trimethylcyclohexanol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel-
    • Cyclohexanol, 3,3,5-trimethyl-, cis-
    • 3,3,5-Trimethylcyclohexanol, (1R-cis)-
    • (1R,5R)-3,3,5-trimethylcyclohexan-1-ol
    • Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-
    • DSSTox_CID_27570
    • DSSTox_RID_82426
    • DSSTox_GSID_47570
    • BRRVXFOKWJKTGG-JGVFFNPUSA-N
    • Tox21_30258
    • Cyclohexanol, 3,3,5-trimethyl-, cis- (8CI)
    • rel-(1R,5R)-3,3,5-Trimethylcyclohexanol (ACI)
    • Trixanol
    • rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
    • MDL: MFCD00070479
    • インチ: 1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1
    • InChIKey: BRRVXFOKWJKTGG-SFYZADRCSA-N
    • ほほえんだ: CC1(C[C@@H](O)C[C@@H](C)C1)C

計算された属性

  • せいみつぶんしりょう: 142.13600
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 20.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.8908 g/cm3 (25 ºC)
  • ゆうかいてん: 37.3 ºC
  • ふってん: 202 ºC
  • フラッシュポイント: 73.2±10.9 ºC,
  • 屈折率: 1.4542 (589.3 nm 20 ºC)
  • ようかいど: 微溶性(4.4 g/l)(25ºC)、
  • PSA: 20.23000
  • LogP: 2.19350
  • ようかいせい: 未確定
  • FEMA: 3962

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis セキュリティ情報

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 税関データ

  • 税関コード:2906199090
  • 税関データ:

    中国税関コード:

    2906199090

    概要:

    290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-311038-0.05g
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
933-48-2 93%
0.05g
$19.0 2023-09-05
Enamine
EN300-311038-5g
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
933-48-2 93%
5g
$29.0 2023-09-05
Enamine
EN300-311038-10.0g
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
933-48-2 93%
10.0g
$32.0 2023-02-25
abcr
AB143317-25 g
cis-3,3,5-Trimethylcyclohexanol, 96%; .
933-48-2 96%
25g
€55.30 2023-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X71155-1g
cis-3,3,5-Trimethylcyclohexanol
933-48-2 ≥96%
1g
¥38.0 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-476053-25 g
cis-3,3,5-Trimethylcyclohexanol,
933-48-2
25g
¥481.00 2023-07-10
Chemenu
CM203356-500g
(1R,5R)-3,3,5-trimethylcyclohexan-1-ol
933-48-2 95%
500g
$337 2021-06-15
Enamine
EN300-311038-0.25g
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
933-48-2 93%
0.25g
$19.0 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0874-25G
cis-3,3,5-Trimethylcyclohexanol
933-48-2 >96.0%(GC)
25g
¥230.00 2024-04-15
Enamine
EN300-311038-10g
rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis
933-48-2 93%
10g
$32.0 2023-09-05

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bis(2-methylpropyl)(2,2,2-trifluoroacetato-κO)aluminum Solvents: Diethyl ether ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Selective reduction of organic compounds with Al-acetoxy- and Al-trifluoroacetoxydiisobutylalane
Cha, Jin Soon; Yi, Ja Eun, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2009, 65(1-2), 15-23

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Introduction of an O-ethoxymethyl group to protect the hydroxy group in alcohols and phenols
Schaper, Ulf Armin, Synthesis, 1981, (10), 794-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Solvents: Tetrahydrofuran ;  rt; 1 h, rt; cooled
1.2 Reagents: Water
リファレンス
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals
Kennedy, Nicole; Cohen, Theodore, Journal of Organic Chemistry, 2015, 80(16), 8134-8141

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Reexamination of aluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Moon, Suk Joung; Kwon, Oh Oun; Lee, Yong Rok, Bulletin of the Korean Chemical Society, 2000, 21(1), 128-130

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium ,  Nickel dichloride Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Isopropanol Solvents: Isopropanol ;  rt → 76 °C; 1 h, 76 °C
リファレンス
Hydrogen-transfer reduction of carbonyl compounds promoted by nickel nanoparticles
Alonso, Francisco; Riente, Paola; Yus, Miguel, Tetrahedron, 2008, 64(8), 1847-1852

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene](pyridine)(tricyclohexylphosphine)-… Solvents: Dichloromethane
リファレンス
Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6
Crabtree, Robert H.; Davis, Mark W., Journal of Organic Chemistry, 1986, 51(14), 2655-61

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
リファレンス
Reexamination of Al-isopropoxydiisobutylalane as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun, Bulletin of the Korean Chemical Society, 1997, 18(7), 689-690

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  β-Cyclodextrin hydrogen sulfate sodium salt Solvents: Water ;  16 h, rt
1.2 Reagents: Sodium borohydride ;  rt
リファレンス
The effect of β-cyclodextrin on the diastereoselective NaBH4 reduction of cyclohexanone derivatives
Seo, Myung Soo; Lee, Sang Hee, Bulletin of the Korean Chemical Society, 2006, 27(5), 783-785

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Water
リファレンス
Selective reduction of carbonyl compounds with Al-alkoxydiisobutylalanes
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Chun, Joong Hyun; Lee, Young Soo; et al, Bulletin of the Korean Chemical Society, 1998, 19(2), 236-242

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium ,  Ferrous chloride tetrahydrate Catalysts: 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl Solvents: Tetrahydrofuran ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
リファレンス
New active-iron based reducing system for carbonyl compounds and imines. Stereoselective reduction of cyclic ketones
Moglie, Yanina; Alonso, Francisco; Vitale, Cristian; Yus, Miguel; Radivoy, Gabriel, Tetrahedron, 2006, 62(12), 2812-2819

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
リファレンス
A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes
Cha, Jin Soon; Yoon, Mal Sook; Kim, Young Shick; Lee, Kwang Woo, Tetrahedron Letters, 1988, 29(9), 1069-70

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups
Cha, Jin Soon; Yu, Se Jin; Roh, Min Young; Yi, Ja Eun; Park, Seung Jin; et al, Bulletin of the Korean Chemical Society, 2008, 29(12), 2379-2382

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Bis(2-methylpropyl)(2-propanolato)aluminum Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Al-Isopropoxydiisobutylalane. A Stereoselective Reducing Agent for Reduction of Cyclic Ketones to Thermodynamically More Stable Alcohols
Cha, Jin Soon; Kwon, Oh Oun, Journal of Organic Chemistry, 1997, 62(9), 3019-3020

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water ,  Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate ,  Hydrogen peroxide Solvents: Tetrahydrofuran
リファレンス
Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones
Cha, Jin Soon; Yoon, Mal Sook; Lee, Kwang Woo; Lee, Jae Cheol, Heterocycles, 1988, 27(6), 1455-60

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, reflux
リファレンス
Surface modified nano fly ash as an activator in the reduction of ketones
Dash, Subhajit; Chaudhuri, Haribandhu; Viswakarma, Sangita; Sarkar, Ashis, Journal of Nanoscience and Nanotechnology, 2018, 18(6), 4282-4287

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: (Methanesulfonato-κO)bis(2-methyl-1-propanolato)aluminum Solvents: Diethyl ether ,  Tridecane ;  72 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 25 °C
リファレンス
Selective reduction of organic compounds with Al-methanesulfonyldiisobutylalane
Cha, Jin Soon; Noh, Minyeong, Bulletin of the Korean Chemical Society, 2010, 31(4), 840-844

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: 2-Amino-5-chlorobenzoic acid ;  rt → 0 °C
1.2 Reagents: Lithium ;  120 min, 0 °C; 90 min, 0 °C; 50 min, 0 °C → 16 °C
1.3 Reagents: Dimethylamine ,  Oxalic acid ,  Potassium bromide ;  16 °C
リファレンス
Method for synthesizing cis-3,3,5-trimethylcyclohexanol as intermediate of cyclandelate drug
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
Preparation of cis-3,3,5-trimethylcyclohexanol
, Japan, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Aluminum, bis(2-methylpropyl)-1H-pyrrol-1-yl- Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
1-pyrrolyldiisobutylalane. A stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Kwon, Oh Oun; Cha, Jin Soon, Bulletin of the Korean Chemical Society, 2000, 21(6), 659-661

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether
リファレンス
Reexamination of diisobutylaluminum hydride as a stereoselective reducing agent for reduction of cyclic ketones to thermodynamically more stable alcohols
Cha, Jin Soon; Kwon, Oh Oun; Kim, Jong Mi; Cho, Sun Dong, Synlett, 1997, (12), 1465-1466

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: 2,5-Dimethyl-2,5-hexanediol ,  Nickel acetate ,  Sodium hydride Solvents: Tetrahydrofuran
リファレンス
Activation of reducing agents. Sodium hydride-containing complex reducing agents. 29. Epimerization of alcohols by nickel-containing complex reducing agents (NiCRA)
Feghouli, G.; et al, Tetrahedron Letters, 1988, 29(12), 1383-4

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Raw materials

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis Preparation Products

rac-(1R,5R)-3,3,5-trimethylcyclohexan-1-ol, cis 関連文献

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